6alpha-Hydroxyfinasteride is a steroid compound that serves as a significant metabolite of finasteride, a drug primarily used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia. This compound is characterized by the presence of a hydroxyl group at the 6-alpha position of its steroid structure, which alters its biological activity compared to its parent compound.
6alpha-Hydroxyfinasteride is synthesized through metabolic processes involving the enzymatic conversion of finasteride. It can also be derived from other steroid precursors in laboratory settings. The compound has been studied for its potential bioactivity and therapeutic applications, particularly in the context of hormone regulation.
6alpha-Hydroxyfinasteride belongs to the class of steroidal compounds, specifically categorized as a 5-alpha-reductase inhibitor. This classification is essential due to its role in inhibiting the conversion of testosterone to dihydrotestosterone, thereby impacting various physiological processes related to androgen activity.
The synthesis of 6alpha-Hydroxyfinasteride can be approached through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure specificity and yield. Analytical techniques like high-performance liquid chromatography (HPLC) are typically employed to monitor the reaction progress and purity of the final product.
6alpha-Hydroxyfinasteride has a molecular formula of and a molecular weight of approximately 392.55 g/mol . The structural representation includes a steroid backbone with a hydroxyl group (-OH) attached at the 6-alpha position.
6alpha-Hydroxyfinasteride participates in various chemical reactions due to its functional groups:
The reactivity of 6alpha-Hydroxyfinasteride is influenced by its steric and electronic properties, which are determined by the steroid framework and functional groups present. These reactions can be studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The primary mechanism of action for 6alpha-Hydroxyfinasteride involves its role as an inhibitor of 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone. By inhibiting this enzyme, 6alpha-Hydroxyfinasteride reduces levels of dihydrotestosterone in tissues where it exerts androgenic effects.
Studies indicate that both 6alpha and 6beta hydroxy analogues possess significant bioactivity, although their potency may vary compared to finasteride itself . The inhibition process is crucial for therapeutic applications in conditions linked to androgen excess.
6alpha-Hydroxyfinasteride has potential applications in:
6alpha-Hydroxyfinasteride (CAS 154387-62-9) is a monohydroxylated metabolite of the 5α-reductase inhibitor finasteride. Its molecular formula is C23H36N2O3, with a molecular weight of 388.54 g/mol [1] [4] [5]. The "6alpha" designation specifies the stereospecific addition of a hydroxyl group (-OH) at the C6 position in the α-configuration, a critical distinction from beta isomers that influences its biochemical interactions. The compound's IUPAC name is (1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide [2] [6], reflecting its complex tetracyclic steroidal structure with seven chiral centers.
The InChI code (InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1) [2] [6] encodes absolute stereochemistry, confirming the α-orientation of the C5 hydroxyl group. This spatial arrangement is essential for hydrogen bonding with enzymatic targets like CYP3A4, which catalyzes its formation [3] [8].
Parameter | Value |
---|---|
Chiral Centers | 7 |
Configuration at C5 | α-OH |
Canonical SMILES | CC(C)(C)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC@H[C@H]4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C |
Defined Stereocenters | All 7 specified (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS) [4] [6] |
6alpha-Hydroxyfinasteride is typically isolated as a neat solid [4] [5], with predicted physicochemical properties critical for drug metabolism studies. Its topological polar surface area (TPSA) is 98.66 Ų, indicating moderate polarity, while the calculated octanol-water partition coefficient (LogP) is 1.842 [8], suggesting balanced lipophilicity/hydrophilicity for membrane permeability. These properties align with Pfizer's rule thresholds for drug-likeness (LogP < 3, TPSA > 75 Ų), indicating low predicted toxicity risks [8].
Stability is influenced by the reactive C6 hydroxyl group and the enone moiety (C7=O). The compound is shipped and stored at room temperature [4] [5], but oxidative degradation is possible due to the secondary alcohol. Analytical characterization via mass spectrometry confirms an accurate mass of 388.2726 Da (molecular ion [M+H]+) [5], with fragmentation patterns useful for metabolic profiling.
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 388.54 g/mol | MS (ES+) [4] [5] |
Accurate Mass | 388.2726 Da | High-resolution MS [5] |
Topological Polar Surface Area | 98.66 Ų | Computational [8] |
LogP | 1.842 | Predicted [8] |
Hydrogen Bond Donors | 3 (2x amide, 1x OH) | InChI-derived [2] |
Biosynthesis
6alpha-Hydroxyfinasteride is primarily generated in vivo via cytochrome P450 3A4 (CYP3A4)-mediated oxidation of finasteride [3] [8]. This regioselective hydroxylation occurs at the C6α position due to steric constraints of the CYP3A4 active site, with the reaction classified as "Oxidation - Oxidation" in metabolic databases [8].
Chemical Synthesis
Laboratory synthesis routes include:
Derivative Design
The C6 hydroxyl group enables rational design of novel analogs:
Strategy | Reaction | Target Application |
---|---|---|
Esterification | Acetic anhydride/pyridine | Prodrug design |
Etherification | Williamson synthesis with alkyl halides | Metabolic stability |
Fluorescent tagging | Condensation with FITC | Cellular imaging probes |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: